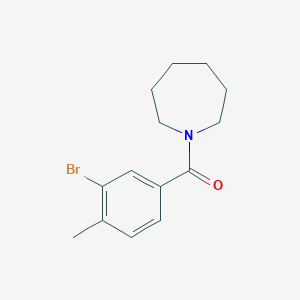![molecular formula C15H14N2O3S B5705698 2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)
2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide, commonly known as BDA-410, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BDA-410 belongs to the class of benzodioxole derivatives and has been shown to possess anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of BDA-410 is not fully understood. However, it has been suggested that BDA-410 may act by inhibiting the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. BDA-410 has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
BDA-410 has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated macrophages. BDA-410 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, BDA-410 has been shown to reduce the levels of glucose and triglycerides in diabetic mice.
実験室実験の利点と制限
BDA-410 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, BDA-410 has been shown to have low toxicity in animal studies. However, there are also some limitations to using BDA-410 in lab experiments. For example, BDA-410 has poor solubility in water, which can make it difficult to administer to animals. Additionally, the mechanism of action of BDA-410 is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on BDA-410. One area of research could be to further elucidate the mechanism of action of BDA-410. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research could be to investigate the potential therapeutic applications of BDA-410 in various diseases, such as cancer, inflammation, and diabetes. Finally, future research could focus on developing more efficient methods for synthesizing BDA-410 and improving its solubility in water.
合成法
The synthesis of BDA-410 involves the reaction of 2-aminophenylthiol with 1,3-benzodioxole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. After purification, the final product is obtained as a white solid with a yield of 60-70%.
科学的研究の応用
BDA-410 has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. BDA-410 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-11-3-1-2-4-14(11)21-8-15(18)17-10-5-6-12-13(7-10)20-9-19-12/h1-7H,8-9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVUXUYQAPHKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-aminophenyl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)

![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)

![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)
